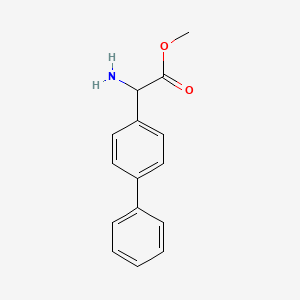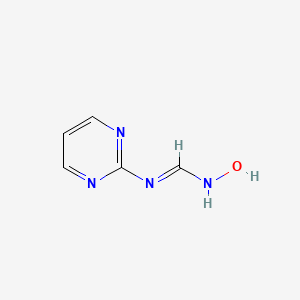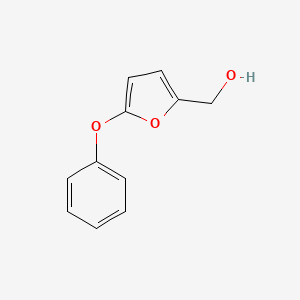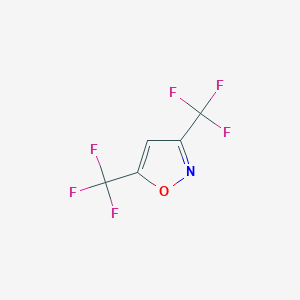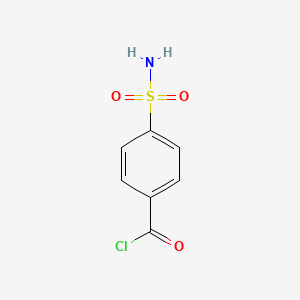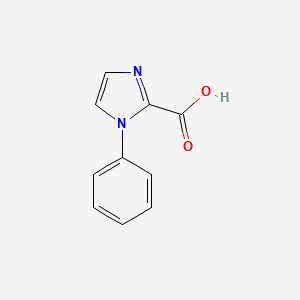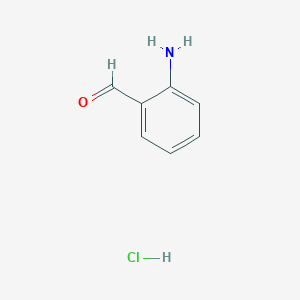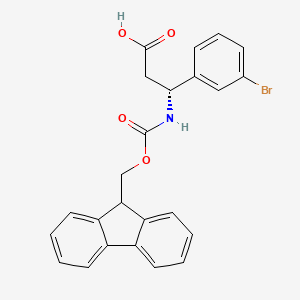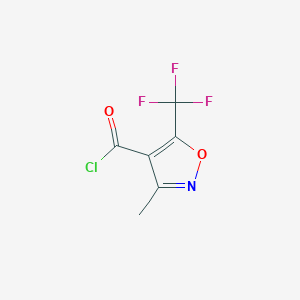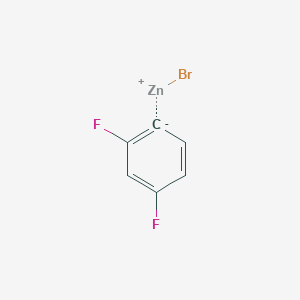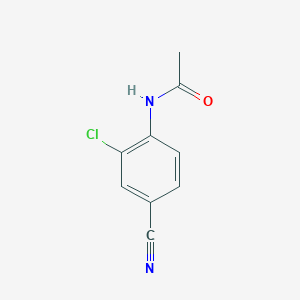
2-Chloro-4-cyanoacetanilide
描述
2-Chloro-4-cyanoacetanilide is an organic compound with the molecular formula C9H7ClN2O. It is a derivative of acetanilide, where the acetamide group is substituted with a cyano group and a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.
作用机制
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The cyano and carbonyl groups in these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized in the synthesis of various organic heterocycles . These heterocycles could potentially interact with various biochemical pathways, depending on their specific structures and properties .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that 2-Chloro-4-cyanoacetanilide could potentially have significant molecular and cellular effects.
Action Environment
This suggests that the compound’s action could potentially be influenced by environmental factors such as dust levels and exposure routes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanoacetanilide typically involves the cyanoacetylation of 4-chloroaniline. One common method is the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds as follows:
4-Chloroaniline+Ethyl cyanoacetate→this compound+Ethanol
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-cyanoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chloroaniline and cyanoacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Bases like sodium ethoxide or potassium carbonate.
Solvents: Ethanol, methanol, or dimethylformamide (DMF).
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Heterocyclic Compounds: Condensation reactions can lead to the formation of heterocyclic compounds, such as pyridines or pyrazoles.
科学研究应用
2-Chloro-4-cyanoacetanilide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Material Science: The compound is used in the development of dyes and pigments.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Agriculture: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
相似化合物的比较
Similar Compounds
4-Chloroacetanilide: Similar structure but lacks the cyano group.
2-Cyanoacetanilide: Similar structure but lacks the chlorine atom.
4-Chloro-2-cyanoacetophenone: Contains a ketone group instead of an amide group.
Uniqueness
2-Chloro-4-cyanoacetanilide is unique due to the presence of both the cyano group and the chlorine atom, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
N-(2-chloro-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJMEGPAYWVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


